BenchChemオンラインストアへようこそ!

4-cis-Decenoylcarnitine

Sepsis prognosis Metabolomics Acylcarnitine biomarkers

4-cis-Decenoylcarnitine (CAS 1256380-16-1), also designated cis-4-decenoylcarnitine or C10:1-carnitine, is a medium-chain unsaturated acylcarnitine with molecular formula C₁₇H₃₁NO₄ and molecular weight 313.43 g/mol. It is the L-carnitine ester of cis-4-decenoic acid, bearing a (Z)-double bond at the 4-position of the decenoyl chain that distinguishes it from its saturated analog decanoylcarnitine (C10:0).

Molecular Formula C₁₇H₃₁NO₄
Molecular Weight 313.43
CAS No. 1256380-16-1
Cat. No. B1141315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cis-Decenoylcarnitine
CAS1256380-16-1
Synonyms(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(4Z)-1-oxo-4-decen-1-yl]oxy]-1-propanaminium Inner Salt
Molecular FormulaC₁₇H₃₁NO₄
Molecular Weight313.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-cis-Decenoylcarnitine (CAS 1256380-16-1): A cis-Configured Medium-Chain Acylcarnitine Biomarker for Research & Diagnostic Procurement


4-cis-Decenoylcarnitine (CAS 1256380-16-1), also designated cis-4-decenoylcarnitine or C10:1-carnitine, is a medium-chain unsaturated acylcarnitine with molecular formula C₁₇H₃₁NO₄ and molecular weight 313.43 g/mol . It is the L-carnitine ester of cis-4-decenoic acid, bearing a (Z)-double bond at the 4-position of the decenoyl chain that distinguishes it from its saturated analog decanoylcarnitine (C10:0) [1]. This compound functions as a metabolic intermediate in mitochondrial fatty acid β-oxidation and has been assigned a dedicated SNOMED CT clinical code (121755008) for diagnostic measurement, reflecting its recognized status as a discrete measurand in clinical biochemistry [2]. As an analytical standard, it is supplied at verified purity (≥95–98% by HPLC) for LC-MS/MS-based quantification in dried blood spots, plasma, and tissue homogenates .

Why 4-cis-Decenoylcarnitine Cannot Be Replaced by Decanoylcarnitine or Other In-Class Acylcarnitines in Analytical and Biological Workflows


Substituting 4-cis-decenoylcarnitine with the saturated decanoylcarnitine (C10:0) or other medium-chain acylcarnitines (e.g., C8, C6, C12:1) introduces critical analytical and biological errors. The cis-4 unsaturation confers distinct chromatographic retention, MS/MS fragmentation, and ionization behavior that must be resolved from isobaric interferences in complex biological matrices [1]. Biologically, the cis-4-decenoic acid moiety is not metabolically equivalent to saturated decanoic acid: it accumulates specifically in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, drives mitochondrial permeability transition pore opening, and exhibits prognostic utility in sepsis mortality prediction that decanoylcarnitine does not recapitulate [2]. The quantitative reference range for C10:1 in newborn screening (<0.16 µmol/L in dried blood spots) is distinct from that of C10 (<0.23 µmol/L), meaning that substituting one standard for the other directly compromises assay calibration and diagnostic cut-off validity [3].

Quantitative Comparator Evidence for 4-cis-Decenoylcarnitine: Head-to-Head and Cross-Study Differentiation Data


Sepsis Mortality Prediction: 4-cis-Decenoylcarnitine Stratifies 28-Day Non-Survivors vs. Survivors with ~2-Fold Difference, Exceeding Hexanoylcarnitine and Butyroylcarnitine

In a targeted quantitative assay of 378 plasma samples from a community-acquired sepsis cohort, 4-cis-decenoylcarnitine exhibited a 1.96-fold higher mean concentration in day-28 non-survivors (1825±168 mg/dL, n=93) compared to sepsis survivors (932±50 mg/dL, n=235), with non-infected controls at 1200±115 mg/dL (n=54) [1]. By contrast, hexanoylcarnitine showed a 2.03-fold difference (41.2±3.5 vs. 20.3±1.1 mg/dL) and butyroylcarnitine a 2.14-fold difference (68.2±11.7 vs. 31.9±2.3 mg/dL), but the absolute concentration spread of 4-cis-decenoylcarnitine (~893 mg/dL) was substantially larger, providing greater dynamic range for prognostic model weighting [1]. This compound is explicitly claimed in U.S. Patent Application 20150024969 as one of a panel of metabolite markers achieving ~99% accuracy in predicting day-7 sepsis survival when combined with clinical variables [2].

Sepsis prognosis Metabolomics Acylcarnitine biomarkers

MCAD Deficiency Diagnostic Specificity: Plasma Decenoylcarnitine Elevates from a Normal Range of 0.03–0.46 µmol/L to 0.99 µmol/L in Confirmed MCAD Patients

In a confirmed MCAD deficiency patient, plasma decenoylcarnitine (C10:1) was quantified at 0.99 µmol/L, compared to a reference range of 0.03–0.46 µmol/L in control populations [1]. This represents a 2.15- to 33-fold elevation relative to the upper and lower bounds of normal, respectively. By comparison, the saturated analog decanoylcarnitine (C10) was elevated to 2.46 µmol/L (reference range: 0.03–0.87 µmol/L), while octanoylcarnitine (C8) reached 2.99 µmol/L (reference range: 0.02–0.77 µmol/L) [1]. Critically, the octanoylcarnitine-to-decenoylcarnitine ratio appears specific for MCAD deficiency irrespective of the underlying DNA mutation, as demonstrated by tandem mass spectrometry analysis of labeled fatty acid oxidation intermediates in MCAD-deficient versus normal human fibroblasts [2]. LOINC code 53108-7 defines decenoylcarnitine (C10:1)/Creatinine [Molar ratio] in urine as a primary marker for MCAD deficiency and glutaric acidemia type II [3].

Inherited metabolic disorders Newborn screening MCAD deficiency

Mitochondrial Toxicity Hierarchy: cis-4-Decenoic Acid (Acyl Moiety of the Target Compound) Induces Permeability Transition Pore Opening, Whereas Octanoylcarnitine and Decanoylcarnitine Show No Significant Effect

In isolated rat brain and liver mitochondrial preparations, cis-4-decenoic acid (cDA, the acyl moiety of 4-cis-decenoylcarnitine) and decanoic acid (DA) both markedly decreased mitochondrial membrane potential, NAD(P)H content, and Ca²⁺ retention capacity, and induced mitochondrial permeability transition (mPT) pore opening [1]. By contrast, octanoic acid (OA), octanoylcarnitine (OC), and decanoylcarnitine (DC) did not significantly alter the evaluated parameters, implying lower toxicity for these saturated and shorter-chain compounds [1]. Additionally, cDA uniquely induced lipid peroxidation in brain and liver mitochondria and increased hydrogen peroxide formation in brain [1]. A separate review confirmed that the deleterious effects were more pronounced with DA and cDA than with OA [2]. This establishes a toxicity hierarchy where the free unsaturated C10:1 acid is the most damaging species; the carnitine ester (4-cis-decenoylcarnitine) serves as the transport vehicle delivering this toxic moiety to the mitochondrial matrix, and its hydrolysis product is the direct effector of mitochondrial dysfunction.

Mitochondrial toxicology MCAD pathophysiology Fatty acid oxidation disorders

Gastric Cancer Causal Risk: cis-4-Decenoylcarnitine Is Strongly Associated with Increased Gastric Cancer Risk in Two-Sample Mendelian Randomization, Distinct from Protective Metabolites

A two-sample Mendelian randomization study using publicly available genetic data from 1,400 metabolites found that cis-4-decenoylcarnitine and hexanoylcarnitine were strongly associated with increased gastric cancer risk, whereas pregnanediol disulfate, acetylcarnitine, prolyl-hydroxyproline, and X-18914 were associated with reduced risk, with no evidence of heterogeneity or directional pleiotropy [1]. This positions cis-4-decenoylcarnitine as a specific risk-associated metabolite within the acylcarnitine class, contrasting with acetylcarnitine (C2) which showed a protective association [1]. The causal inference methodology (inverse variance weighting, weighted median) provides stronger evidence than conventional observational association studies [1].

Cancer epidemiology Mendelian randomization Metabolomic biomarkers

Newborn Screening Reference Range Discrimination: C10:1 Cut-Off (<0.16 µmol/L) Is Distinct from C10 (<0.23 µmol/L), Requiring Separate Calibration Standards

In validated dried blood spot newborn screening methods using LC-MS/MS, the reference range for decenoylcarnitine (cis-4-decenoyl-, C10:1) is <0.16 µmol/L, while the reference range for the saturated analog decanoylcarnitine (C10) is <0.23 µmol/L [1]. Separate plasma reference ranges from KK Women's and Children's Hospital confirm C10:1 ranges of 0.06–0.23 µmol/L (newborn), 0.02–0.35 µmol/L (1 month–1 year), and 0.03–0.26 µmol/L (1–18 years) [2]. A study of 12,000 full-term breastfed newborns further demonstrated that C10 and C10:1 levels vary independently with birth weight, with infants >3,500 g characterized by lower levels of both C10 and C10:1 but with different effect magnitudes [3]. The non-interchangeability of these reference ranges means that calibrating a C10:1 assay with a C10 standard would produce systematically biased quantitation, potentially causing false-negative or false-positive newborn screening results.

Newborn screening Reference range validation LC-MS/MS quantification

Physical-Chemical Handling Differentiation: Hygroscopicity and -20°C Inert Atmosphere Storage Requirements Create Procurement and Stability Considerations Absent for Saturated Analogs

Per ChemicalBook specifications, 4-cis-decenoylcarnitine is hygroscopic, requires storage at -20°C under inert atmosphere, and is supplied as a solid ranging from light beige to light brown . Its solubility profile is limited to slight solubility in methanol and water . A commercial supplier datasheet specifies purity of 95%+ and catalog number CM888109 . The deuterated internal standard 4-cis-Decenoylcarnitine-d9 (Cat. R015278) provides matched physicochemical properties for isotope dilution LC-MS/MS with nine deuterium atoms to resolve isotopic overlap with endogenous analogs . By contrast, the saturated analog decanoylcarnitine is typically supplied as the chloride salt with different solubility and stability characteristics, and its analytical reference standards are cataloged under separate CAS numbers (e.g., 3992-45-8) . The hygroscopicity and storage requirements of the cis-unsaturated compound impose additional handling protocols that procurement officers must account for in total cost of ownership calculations.

Reference standard handling Analytical chemistry Stability

Validated Application Scenarios for 4-cis-Decenoylcarnitine Procurement Based on Quantitative Comparator Evidence


Clinical Mass Spectrometry Laboratory: Newborn Screening Assay Calibration for MCAD Deficiency

Laboratories developing or validating LC-MS/MS newborn screening panels for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency require authentic 4-cis-decenoylcarnitine standard to establish and verify the C10:1 reference range cut-off (<0.16 µmol/L in dried blood spots) [1]. The octanoylcarnitine-to-decenoylcarnitine ratio is specific for MCAD deficiency independent of DNA mutation type . Using a decanoylcarnitine (C10) calibrant for the C10:1 channel introduces systematic quantitative bias because the two analytes have distinct reference ranges (C10 <0.23 µmol/L vs. C10:1 <0.16 µmol/L) and chromatographic retention properties [1]. The deuterated analog (4-cis-Decenoylcarnitine-d9) serves as the matched internal standard for isotope dilution quantitation, eliminating ion suppression variability and ensuring compliance with CLSI C62-A guidelines for clinical mass spectrometry method validation .

Sepsis Biomarker Research: Prognostic Model Development and Validation Using the Langley-Kingsmore Metabolite Panel

Research groups developing multivariate prognostic models for sepsis mortality should procure 4-cis-decenoylcarnitine as a calibrator for the targeted quantitative LC-MS/MS assay described by Langley et al., where this metabolite achieved a 1.96-fold discrimination between 28-day non-survivors (1825±168 mg/dL) and survivors (932±50 mg/dL) [1]. The patented biomarker panel (US 20150024969) specifies 4-cis-decenoylcarnitine alongside 2-methylbutyrylcarnitine, butyrylcarnitine, hexanoylcarnitine, and clinical variables, achieving ~99% predictive accuracy for day-7 survival . Procuring the authenticated standard with documented purity (≥95%) ensures inter-laboratory reproducibility of the absolute concentration thresholds required for the weighted logistic regression equation disclosed in the patent.

Mitochondrial Toxicology Studies: Modeling MCAD-Deficiency Pathophysiology in Brain and Liver Preparations

Investigators studying the mitochondrial permeability transition (mPT) as a pathogenic mechanism in MCAD deficiency should use 4-cis-decenoylcarnitine as a substrate to generate the active toxicant cis-4-decenoic acid (cDA) in situ. The Amaral et al. (2016) study established that cDA, but not octanoylcarnitine or decanoylcarnitine, induces mPT pore opening, decreases mitochondrial membrane potential and NAD(P)H content, reduces Ca²⁺ retention capacity, and triggers lipid peroxidation in rat brain and liver mitochondria [1]. Because the carnitine ester is the physiologically relevant transport form that delivers cDA into the mitochondrial matrix, substituting with free cDA alone would bypass the carnitine-acylcarnitine translocase step and produce artifacts in cellular uptake kinetics. The hygroscopic nature and -20°C storage requirement of the compound necessitate proper handling protocols to maintain substrate integrity during in vitro incubations .

Cancer Metabolomic Epidemiology: Gastric Cancer Risk Biomarker Replication Studies

Epidemiology groups conducting replication of two-sample Mendelian randomization findings should procure 4-cis-decenoylcarnitine as a quantitative standard for targeted metabolomic assays aimed at validating its specific association with increased gastric cancer risk [1]. Because the MR analysis identified directionally opposite causal effects within the acylcarnitine class (C10:1 increases risk; acetylcarnitine C2 decreases risk), proper analyte identification and quantitation are essential to avoid misclassification that would dilute or reverse the observed association. The SNOMED CT code 121755008 for cis-4-decenoylcarnitine measurement provides a standardized clinical ontology term for electronic health record integration in prospective cohort studies .

Quote Request

Request a Quote for 4-cis-Decenoylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.